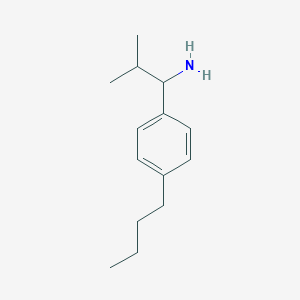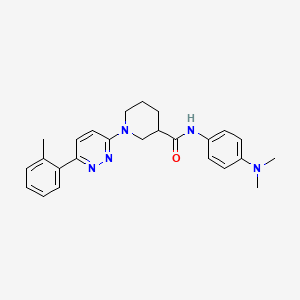
N-(4-(dimethylamino)phenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(dimethylamino)phenyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C25H29N5O and its molecular weight is 415.541. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
This compound's derivatives have been synthesized for their potential antimicrobial and antifungal activities. For instance, the synthesis processes often involve reactions with arylidinecyanothioacetamides or α-haloketones, leading to various nicotinamide derivatives and thienopyridine derivatives. These compounds were evaluated for their antimicrobial properties, showing promising results against certain bacteria and fungi strains (Othman, 2013).
Microwave-assisted Synthesis for Antioxidant and Antitumor Activities
Another research application involves the microwave-assisted synthesis of pyrazolopyridine derivatives, exploring their antioxidant and antitumor activities. The compounds exhibited significant activity against liver and breast cell lines, alongside antibacterial and antifungal properties, highlighting their potential in developing new treatments (El‐Borai et al., 2013).
Herbicide Action Mechanism
The compound's derivatives also find application in agriculture, particularly in understanding the action mechanism of pyridazinone herbicides. Research indicates that these compounds inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity and offering insights into developing more effective herbicides (Hilton et al., 1969).
Antimicrobial Agents Development
Further studies have synthesized thiazolidinone derivatives from key intermediates containing the dimethylamino phenyl moiety. These compounds were evaluated for their antimicrobial activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Patel et al., 2012).
Antitumor and Antioxidant Activities
Additionally, novel indane-amide substituted derivatives of this compound have been synthesized, showing promising antioxidant activities. This research underscores the potential of these compounds in therapeutic applications, particularly in managing oxidative stress-related diseases (Mohamed & El-Sayed, 2019).
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c1-18-7-4-5-9-22(18)23-14-15-24(28-27-23)30-16-6-8-19(17-30)25(31)26-20-10-12-21(13-11-20)29(2)3/h4-5,7,9-15,19H,6,8,16-17H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHGSYBPFUMRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
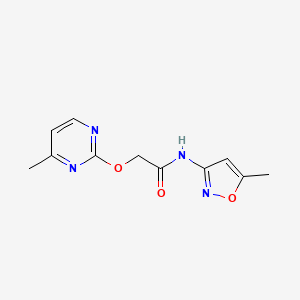
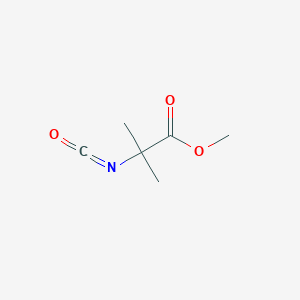
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)

![2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2985697.png)

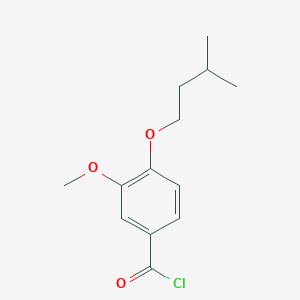
![(Z)-ethyl 2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2985702.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

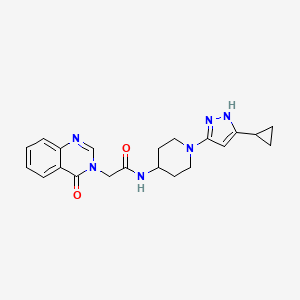
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)

